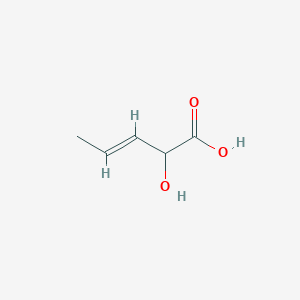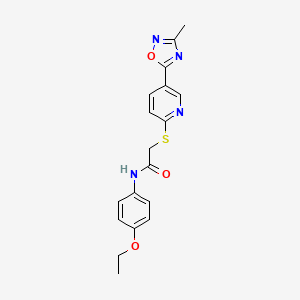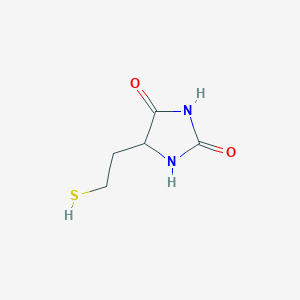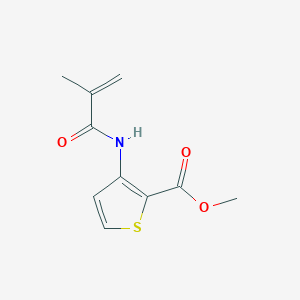
3-Butynyl triflate
Overview
Description
3-Butynyl triflate is a chemical compound with the molecular formula C5H5F3O3S and a molecular weight of 202.15 . It is also known as Methanesulfonic acid, 1,1,1-trifluoro-, 3-butyn-1-yl ester .
Synthesis Analysis
While specific synthesis methods for 3-Butynyl triflate were not found in the search results, a general approach to synthesize triflate ionic liquids involves direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) .
Physical And Chemical Properties Analysis
3-Butynyl triflate has a boiling point of 55 °C at a pressure of 2 Torr and a predicted density of 1.458±0.06 g/cm3 .
Scientific Research Applications
This process is solvent- and halogen-free, making it an environmentally friendly method .
2. Production of Methyl and Ethyl Triflate 3-Butynyl triflate plays a role in the production of methyl and ethyl triflate from dimethyl- and diethyl carbonate and triflic acid .
Use in Organic Synthesis
Triflate ionic liquids, which can be synthesized using 3-Butynyl triflate, are often preferred reaction media in organic synthesis . For example, they have been used in the Claisen rearrangement of aromatic allyl esters, resulting in the formation of 2,3-dihydrobenzofuran derivatives .
Use in Polymer Chemistry
Triflate ionic liquids, synthesized using 3-Butynyl triflate, have been used in the polymerization of methyl methacrylate (MMA), generally yielding the highest molecular weight .
Use in Fluorolactonization
Triflate ionic liquids, synthesized using 3-Butynyl triflate, have been used as a reaction medium for fluorolactonization of unsaturated carboxylic acids .
Use in the Schmidt Reaction
Triflate ionic liquids, synthesized using 3-Butynyl triflate, combined with triflic acid, provide good conditions for the Schmidt reaction, i.e., the conversion of aryl alkyl ketones to the corresponding carboxamides .
Detection of Genotoxic Impurities
A reaction-based fluorescent probe has shown great potential for detecting triflate as a genotoxic impurity in drug substances . The probe achieved selective detection of ethyl triflate in acetonitrile with a LOD of 1.08 μM .
Mechanism of Action
Target of Action
The primary target of 3-Butynyl triflate is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
3-Butynyl triflate interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Butynyl triflate is the Suzuki–Miyaura coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound has a boiling point of 55 °c (press: 2 torr) and a density of 1458±006 g/cm3 (Predicted) . These properties may impact the bioavailability of 3-Butynyl triflate, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Butynyl triflate’s action are primarily seen in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
but-3-ynyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIATXXUXJZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butynyl triflate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)



![(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2584776.png)
amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)

![1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2584779.png)
![[5-(4-Bromophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone](/img/structure/B2584780.png)
![2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584781.png)

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)
![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)
